3-(4-Ethylphenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBUCHGBFFXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Ethylphenyl Piperidine
Stereoselective Synthesis of 3-(4-Ethylphenyl)piperidine and its Enantiomers
The synthesis of specific enantiomers of this compound is crucial for its application in pharmaceutical and materials science, as different stereoisomers can exhibit distinct biological activities and properties. The primary approaches to achieve this involve asymmetric catalysis, the use of chiral auxiliaries, or the separation of racemic mixtures.
Asymmetric Catalysis Approaches in Piperidine (B6355638) Synthesis
Asymmetric catalysis offers an efficient route to chiral piperidines by creating the stereocenter in a controlled manner. One prominent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 3-(4-ethylphenyl)pyridine (B15233474). This can be achieved using transition metal catalysts, like rhodium or iridium, complexed with chiral ligands. mdpi.com The catalyst facilitates the addition of hydrogen across the pyridine (B92270) ring, with the chiral ligand directing the approach of the substrate to create one enantiomer in excess. mdpi.com
Another advanced method is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org In a potential application for this specific compound, a protected dihydropyridine (B1217469) could be coupled with 4-ethylphenylboronic acid. The rhodium catalyst, in conjunction with a chiral phosphine (B1218219) ligand, would mediate the cross-coupling and subsequent reduction to yield an enantioenriched 3-(4-ethylphenyl)tetrahydropyridine, which can then be fully reduced to the desired piperidine. acs.org This three-step sequence generally involves:
Partial reduction of pyridine.
Rhodium-catalyzed asymmetric carbometalation.
A final reduction step. acs.org
Furthermore, chemo-enzymatic methods present a powerful, green alternative. nih.gov An amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This approach could be applied to a tetrahydropyridine (B1245486) precursor of this compound to achieve high enantioselectivity under mild, environmentally benign conditions. nih.govrsc.org
| Catalytic Method | Catalyst/System | Precursor | Key Features |
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 3-(4-Ethylphenyl)pyridinium salt | Proceeds via an outer-sphere dissociative mechanism. mdpi.com |
| Asymmetric Reductive Heck | Rhodium/Chiral Ligand | Dihydropyridine + 4-Ethylphenylboronic acid | Provides high yield and excellent enantioselectivity. acs.org |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridine | Highly stereoselective and operates under mild conditions. nih.gov |
Chiral Auxiliary and Chiral Pool Strategies
The use of a chiral auxiliary is a classical and reliable method for stereoselective synthesis. rsc.org This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, an achiral acyclic precursor could be appended with a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone. nih.govbiomedpharmajournal.org This chiral intermediate would then undergo a cyclization reaction, for instance, a Mannich reaction or an intramolecular Michael addition, to form the piperidine ring with the desired stereochemistry at the C3 position. nih.govucl.ac.uk Following the cyclization, the auxiliary is cleaved to yield the enantioenriched target molecule.
Alternatively, the "chiral pool" approach utilizes readily available, inexpensive enantiopure natural products like amino acids or terpenes as starting materials. slideshare.net For example, a synthesis could commence from a chiral amino acid, transforming it through a series of established chemical steps into a densely functionalized piperidine derivative, thereby embedding the initial chirality into the final product structure. rsc.org
Enantiomeric Separation Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mix of both enantiomers). The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure stereoisomers. nih.gov
The most common method for resolving a racemic amine is through the formation of diastereomeric salts. nih.gov The racemic this compound is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction creates a mixture of two diastereomeric salts: (R)-base·(R)-acid and (S)-base·(R)-acid. Unlike enantiomers, diastereomers possess different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomer of this compound. Other methods like chiral chromatography can also be employed, where the racemic mixture is passed through a stationary phase that is itself chiral, causing the enantiomers to travel at different rates and elute separately. researchgate.net
Retrosynthetic Analysis and Key Intermediates for this compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. journalspress.com It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections. journalspress.comscispace.com
Strategic Bond Disconnections and Precursor Identification
For this compound, the most straightforward retrosynthetic analysis involves two key disconnections.
Primary Disconnection: Piperidine Ring Reduction The first logical disconnection is the reduction of the piperidine ring. This simplifies the target to a more synthetically accessible aromatic heterocycle, 3-(4-ethylphenyl)pyridine . This precursor is a key intermediate, as the reduction of a pyridine ring to a piperidine is a high-yielding and well-established transformation, often accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure. organic-chemistry.org
Secondary Disconnection: C-C Bond Formation The second disconnection breaks the carbon-carbon bond between the pyridine ring and the ethylphenyl group in the key intermediate, 3-(4-ethylphenyl)pyridine. This leads to two simpler building blocks: a pyridine synthon and a 4-ethylphenyl synthon. This disconnection corresponds to several powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a highly versatile method where a pyridine derivative, such as 3-bromopyridine or 3-chloropyridine , is coupled with 4-ethylphenylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov
Grignard Reaction: An alternative involves the reaction of a Grignard reagent, 4-ethylphenylmagnesium bromide , with an electrophilic pyridine derivative. mnstate.eduwikipedia.org
An alternative retrosynthetic strategy involves constructing the piperidine ring itself. For instance, a disconnection of the C2-C3 and N-C6 bonds could lead back to acyclic precursors like 2-phenylglutaric anhydride (B1165640) and an ammonia (B1221849) source, which can be cyclized to form a piperidone intermediate. nih.gov
Utility of Common Synthetic Building Blocks
Based on the retrosynthetic analysis, several common and commercially available building blocks are identified as crucial for the synthesis of this compound.
The choice of building blocks directly corresponds to the chosen synthetic strategy. For strategies involving the late-stage formation of the aryl-heterocycle bond, the primary building blocks are derivatives of pyridine and 4-ethylbenzene. For strategies that construct the piperidine ring, acyclic dicarbonyl compounds and amines are the key starting materials.
| Building Block | Corresponding Reaction | Key Intermediate/Target |
| 3-Bromopyridine | Suzuki-Miyaura Coupling | 3-(4-Ethylphenyl)pyridine |
| 4-Ethylphenylboronic Acid | Suzuki-Miyaura Coupling | 3-(4-Ethylphenyl)pyridine |
| 4-Ethylbromobenzene | Grignard Reagent Formation | This compound (via piperidone) |
| Pyridine | Catalytic Hydrogenation | Piperidine (for subsequent arylation) |
| 2-Phenylglutaric Anhydride | Imide formation and cyclization | 3-Phenylpiperidine-2,6-dione |
Novel Synthetic Routes and Process Optimizations for this compound
While specific documented syntheses for this compound are not prevalent in readily available literature, its construction can be envisioned through modern synthetic methodologies applicable to 3-arylpiperidines. The key challenge lies in the stereoselective synthesis of the chiral center at the C-3 position.
A prominent and highly adaptable strategy involves the catalytic hydrogenation of a corresponding substituted pyridine precursor, 3-(4-ethylphenyl)pyridine. Historically, such hydrogenations required harsh conditions, but recent advancements allow for milder and more selective transformations. nih.gov For instance, rhodium and palladium complexes have proven effective for the hydrogenation of various pyridine derivatives. mdpi.com A particularly innovative approach is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with an arylboronic acid, which can generate 3-substituted piperidines with high enantioselectivity. acs.org
Another powerful strategy is the chemo-enzymatic dearomatization of pyridines. This method uses a sequence of enzymatic reactions, often involving an amine oxidase and an ene-imine reductase, to convert activated pyridines into stereo-defined piperidines. acs.org This approach offers high stereoselectivity under mild conditions and has been successfully applied to the synthesis of bioactive molecules like Preclamol and Niraparib intermediates. acs.orgacs.org
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis and derivatization of piperidine scaffolds. scielo.br By utilizing microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved purity. scielo.brdokumen.pub
Integrating the 12 Principles of Green Chemistry into the synthesis plan for this compound is crucial for sustainable chemical production. acs.org A greener synthesis would prioritize the following:
Prevention : Designing a synthesis that minimizes waste from the outset is the primary goal. acs.org
Atom Economy : Synthetic methods should be chosen to maximize the incorporation of all reactant materials into the final product. For example, catalytic hydrogenation of 3-(4-ethylphenyl)pyridine has a high atom economy compared to a multi-step cyclization route involving protecting groups and leaving groups. acs.org
Use of Catalysis : Employing catalytic reagents (e.g., transition metals, enzymes) is superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. dokumen.pubacs.org
Safer Solvents and Auxiliaries : The choice of solvent is critical, as they often constitute the bulk of the mass in a reaction and contribute significantly to environmental impact. acs.org A green synthesis would favor water, supercritical fluids, or recyclable bio-based solvents over hazardous organic solvents.
Design for Energy Efficiency : Utilizing methods like microwave-assisted synthesis or flow chemistry can significantly reduce energy consumption compared to conventional heating and prolonged reaction times. rasayanjournal.co.inunivpancasila.ac.id
A hypothetical green synthesis could involve a one-pot catalytic hydrogenation of the pyridine precursor in a green solvent, followed by derivatization in a continuous flow reactor, minimizing waste, energy, and the use of hazardous materials.
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies
Systematic derivatization of the this compound scaffold is essential for exploring its biological potential and developing a comprehensive SAR profile. Modifications can be targeted at three primary locations: the phenyl moiety, the piperidine ring, and the piperidine nitrogen.
The 4-ethylphenyl group offers numerous handles for modification to probe electronic and steric interactions with a biological target. Structure-activity relationship studies often reveal that even minor changes to substituents on a phenyl ring can dramatically alter biological activity. nih.gov
Table 1: Potential Modifications of the Phenyl Moiety for SAR Studies
| Modification Type | Example Substituents | Rationale |
|---|---|---|
| Alkyl Group Variation | -CH₃, -CH(CH₃)₂, -C(CH₃)₃ | To investigate the effect of steric bulk at the para-position. |
| Positional Isomerism | 2-ethylphenyl, 3-ethylphenyl | To explore how the substituent's position affects binding orientation. |
| Electronic Modification | -F, -Cl, -OCH₃, -CF₃, -NO₂ | To probe the influence of electron-donating and electron-withdrawing groups on activity. nih.govjst.go.jp |
| Bioisosteric Replacement | Thienyl, Pyridyl | To replace the phenyl ring with other aromatic systems to assess the importance of the core ring structure. |
Adding substituents to the piperidine ring can have a profound impact on the molecule's pharmacological properties and metabolic stability. rsc.org Such modifications can lock the molecule into a specific conformation or introduce new points of interaction.
Table 2: Piperidine Ring Substitution Strategies
| Position of Substitution | Example Substituents | Potential Effects |
|---|---|---|
| C-2 or C-6 | Methyl, Phenyl | Can block metabolic oxidation at the α-position and significantly influence the 3D conformation of the ring. rsc.orgscispace.com |
| C-4 | Hydroxyl, Amino, Carboxamide | Introduces polar functional groups capable of forming hydrogen bonds, potentially increasing affinity and altering solubility. nih.gov |
| C-5 | Alkyl, Fluoro | Can influence the electronic environment and conformational preference of the piperidine ring. |
| Disubstitution | e.g., 3,4-dimethyl | Creates additional stereocenters, allowing for fine-tuning of the molecule's spatial arrangement to fit a binding pocket. nih.govacs.org |
The substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile, influencing everything from receptor affinity to agonist versus antagonist activity. nih.govacs.org The nature of the N-substituent also directly affects the conformational equilibrium of the six-membered ring, which typically exists in a chair conformation but can adopt boat or twist-boat forms depending on steric and electronic factors. researchgate.net
For instance, studies on related 4-(3-hydroxyphenyl)piperidines have shown that changing the N-substituent from a simple alkyl group to a larger group like N-phenethyl can switch the compound's activity at opioid receptors. nih.gov Constraining the N-substituent by tethering it to the piperidine ring can lock the molecule in a specific conformation, providing valuable insight into the bioactive conformation required for receptor interaction. nih.gov
Table 3: Common N-Substituents and Their Influence
| N-Substituent | Example | Typical Rationale in Drug Design | Potential Conformational Impact |
|---|---|---|---|
| Small Alkyl | -CH₃, -C₃H₇ | Baseline comparison, may provide agonist activity. | Minimal distortion of the chair conformation. |
| Aralkyl | -CH₂Ph (Benzyl), -CH₂CH₂Ph (Phenethyl) | Often used to target hydrophobic pockets in receptors; can confer antagonist properties. nih.govnih.gov | Can influence the axial/equatorial preference of the substituent and the ring pucker. |
| Acyl/Carbamoyl | -C(O)CH₃, -C(O)NHPh | Introduces hydrogen bond acceptors; can alter metabolic stability and solubility. | The planar nature of the amide bond can introduce rotational barriers and favor specific rotamers. researchgate.net |
| Functionalized Alkyl | -(CH₂)₂OH, -(CH₂)₂-piperazine | Adds polarity, provides a vector for further derivatization, or targets specific interactions. nih.gov | Can lead to intramolecular hydrogen bonding, influencing ring conformation. |
Structure Activity Relationship Sar and Medicinal Chemistry Principles Applied to 3 4 Ethylphenyl Piperidine
Elucidation of Pharmacophoric Elements within the 3-(4-Ethylphenyl)piperidine Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. unina.it For the this compound scaffold, several key pharmacophoric elements can be identified that likely contribute to its interactions with biological targets.
The core pharmacophoric features of this compound are:
The Piperidine (B6355638) Ring: This saturated heterocycle serves as a central scaffold. mdpi.comencyclopedia.pub The nitrogen atom within the piperidine ring is a critical feature, often acting as a proton acceptor or a point for further substitution to modulate activity and selectivity. encyclopedia.pubnih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes to fit into a binding pocket. encyclopedia.pub
The Phenyl Group: The aromatic phenyl ring provides a hydrophobic surface that can engage in van der Waals interactions or pi-stacking with aromatic residues in a protein's binding site.
The relative orientation and distance between the basic nitrogen of the piperidine and the hydrophobic ethylphenyl group are crucial for defining the molecule's interaction with its biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of new analogues and for understanding the key molecular properties that drive biological responses.
Computational Descriptors and Their Correlation with Biological Activity
In QSAR modeling of this compound analogues, various computational descriptors would be employed to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the charge on the piperidine nitrogen can significantly influence its ability to form hydrogen bonds.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are used. The size and shape of substituents on the phenyl ring or the piperidine nitrogen would be critical steric parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
A QSAR study on a series of this compound analogues might reveal that an optimal range of lipophilicity, governed by the nature of substituents, is required for high activity. Furthermore, the model could indicate that specific steric bulk at certain positions of the phenyl ring enhances binding affinity. For example, a study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors selected by a genetic algorithm to build a multiple linear regression model. nih.gov
Predictive Modeling and Virtual Screening Applications
Once a statistically robust QSAR model is developed, it can be used for predictive modeling and virtual screening. clinmedkaz.org
Predictive Modeling: The QSAR model can be used to predict the biological activity of newly designed, but not yet synthesized, analogues of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
Virtual Screening: Large virtual libraries of compounds can be screened using the QSAR model to identify potential hits that share the desired activity profile. This in silico approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. For instance, a study on piperidine-based chromen-2-one derivatives used a QSAR model to predict the IC50 values of 83 newly designed derivatives. researchgate.net
Lead Optimization Strategies Derived from this compound
Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Several strategies can be applied to the this compound scaffold.
Bioisosteric Replacement and Scaffold Hopping
Bioisosteric replacement is a strategy where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological properties. researchgate.netcambridgemedchemconsulting.comresearchgate.net In the context of this compound, several bioisosteric replacements could be considered:
Replacing the ethyl group: The ethyl group could be replaced with other small alkyl groups (e.g., methyl, propyl) or with bioisosteres like a methoxy (B1213986) or a trifluoromethyl group to modulate lipophilicity and electronic properties. cambridgemedchemconsulting.com
Modifying the phenyl ring: The phenyl ring could be replaced by other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.com This can alter the electronic distribution and hydrogen bonding capabilities of the molecule.
Altering the piperidine ring: The piperidine ring itself could be replaced by other saturated heterocycles like pyrrolidine (B122466) or morpholine. This is an example of scaffold hopping , where the core structure is changed while maintaining the key pharmacophoric features.
Scaffold hopping aims to identify new, structurally distinct scaffolds that can mimic the biological activity of the original lead compound. This can lead to the discovery of compounds with improved properties or novel intellectual property.
Fragment-Based Drug Discovery (FBDD) Insights
Fragment-Based Drug Discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for binding to a biological target. whiterose.ac.uknih.govnih.gov Hits from these screens are then grown or linked together to create more potent lead compounds.
Insights from FBDD can be applied to the optimization of this compound. The individual components of the molecule—the piperidine ring and the 4-ethylphenyl group—can be considered as fragments.
Piperidine as a 3D Fragment: The piperidine ring provides a three-dimensional character that is often desirable in drug candidates. whiterose.ac.uk Libraries of substituted piperidines can be screened to identify optimal substitution patterns for a given target.
Growing from the Ethylphenyl Fragment: The 4-ethylphenyl fragment could be identified as a hit in a fragment screen. Medicinal chemists could then explore adding different heterocyclic scaffolds, including piperidine, at various positions to improve affinity and drug-like properties.
By analyzing how these fragments bind to a target, researchers can gain valuable structural information to guide the design of more potent and selective analogues of this compound.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional shape of a molecule, dictated by its possible conformations, is a critical determinant of its biological activity. For this compound and related 3-arylpiperidines, the conformational landscape is primarily defined by the puckering of the piperidine ring and the orientation of the aryl substituent. This analysis is fundamental to understanding how these molecules interact with their biological targets, thereby influencing their pharmacological profiles.
The piperidine ring most commonly adopts a low-energy chair conformation, which can exist in two rapidly interconverting forms. In the case of 3-substituted piperidines, this gives rise to two distinct chair conformers: one where the 3-substituent (the 4-ethylphenyl group) is in an axial position and another where it is in an equatorial position. While fundamental steric principles might suggest a strong preference for the bulkier aryl group to occupy the less hindered equatorial position, experimental and computational studies on related 3-arylpiperidines and 2-arylpiperidines have revealed a more complex scenario. nih.govunc.edu In many instances, the conformer with the axial aryl group is found to be significantly populated or even preferred. nih.govrsc.org
This preference for the axial orientation in some arylpiperidines can be attributed to the minimization of other unfavorable steric interactions or stabilizing electronic effects. unc.edunih.gov For instance, in N-acylated 2-arylpiperidines, a phenomenon known as pseudoallylic or A(1,3) strain, which is a steric repulsion between the axial substituent and the N-acyl group, can dictate the conformational preference. unc.edunih.gov While the piperidine nitrogen in this compound is not acylated, the principles highlight that the conformational balance is delicate and influenced by multiple factors. In some highly substituted piperidine derivatives, significant steric crowding can even force the ring into higher-energy boat or twist-boat conformations to alleviate strain. rsc.orgresearchgate.net
The specific conformation adopted by a 3-arylpiperidine has a profound impact on its interaction with a biological target. The spatial arrangement of the key pharmacophoric elements—the basic nitrogen and the aromatic ring—is dictated by the conformation. The protonated nitrogen of the piperidine ring is often crucial for forming a primary electrostatic or hydrogen-bond interaction with an acidic residue (e.g., Aspartate) in the binding site of a receptor or enzyme. The conformation of the ring and the orientation of the aryl group determine the precise location and trajectory of this key interaction.
A compelling example of conformation-dependent activity is found in the study of rogletimide (B49556), a 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivative and an inhibitor of the aromatase enzyme. nih.govacs.org Proton NMR analysis demonstrated that rogletimide exists predominantly in a conformation where the pyridyl ring is in an axial position. nih.gov This specific orientation is crucial for its biological function, as it is believed to mimic the axial C-19 methyl group of the natural steroid substrate, androstenedione, allowing the pyridyl nitrogen to bind to the heme iron of the enzyme. nih.gov The diastereomer with an equatorial pyridyl ring showed markedly lower potency, directly linking the axial conformation to higher inhibitory activity. nih.gov
This principle underscores that for a ligand to be effective, it must be able to adopt a three-dimensional structure that is complementary to the topography of the target's binding site. The energy cost for the molecule to adopt this "bioactive conformation" must not be prohibitively high. Therefore, understanding the inherent conformational preferences of a ligand like this compound is essential for rational drug design. Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy and X-ray crystallography are vital tools for elucidating these conformational landscapes. rsc.orgresearchgate.netmigrationletters.comufl.edu
Table 1: Conformational Preferences in Arylpiperidine Derivatives
| Compound | Method of Analysis | Preferred Conformation of Aryl Group | Reference |
|---|---|---|---|
| Rogletimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione) | Proton NMR Spectroscopy | Axial | nih.gov |
| Spirocyclic 2-arylpiperidine (2d) | X-ray Crystallography | Axial | rsc.org |
| N-Acyl-2-arylpiperidines | 1H NMR Coupling Constant Analysis | Axial | nih.govunc.edu |
| 1,2,5-trimethyl-4-phenylpiperidin-4-ol (β-isomer) | Carbon-13 NMR | Axial Phenyl | cdnsciencepub.com |
| 1,2,5-trimethyl-4-phenylpiperidin-4-ol (γ-isomer) | Carbon-13 NMR | Equatorial Phenyl | cdnsciencepub.com |
| Tetrasubstituted spirocyclic piperidine (3S,5S)-9c | X-ray Crystallography & DFT | Boat Conformation (to minimize interactions) | rsc.org |
Table 2: Impact of Conformation on Biological Activity
| Compound/Derivative | Target | Active Conformation (Aryl Group) | Observation | Reference |
|---|---|---|---|---|
| Rogletimide | Aromatase | Axial | The axial conformer has high inhibitory potency. | nih.gov |
| Rogletimide Diastereoisomer | Aromatase | Equatorial | The equatorial conformer has low inhibitory potency. | nih.gov |
| N-Aryl-piperidine derivatives | Histamine H3 Receptor | Conformationally restricted | Piperidine spacer (vs. flexible piperazine) provided conformational restriction that favored specific binding and high affinity. | nih.gov |
Molecular Pharmacology and Biochemical Target Engagement of 3 4 Ethylphenyl Piperidine
Receptor Binding Affinities and Selectivity Profiles (In Vitro Studies)
The interaction of a ligand with its receptor is a critical first step in eliciting a biological response. For 3-phenylpiperidine (B1330008) analogs, the primary targets of interest are often the dopamine (B1211576) and serotonin (B10506) transporters, as well as various G-protein coupled receptors.
Radioligand Binding Assays and Competition Experiments
Radioligand binding assays are a fundamental tool to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound, in this case, 3-(4-Ethylphenyl)piperidine, would be introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
While specific Ki values for this compound are not readily found in published literature, studies on analogous 3-phenylpiperidines have shown that substituents on the phenyl ring significantly influence binding affinity and selectivity for the dopamine transporter (DAT) and the serotonin transporter (SERT). For instance, certain substitutions can confer high affinity for SERT. The ethyl group at the 4-position of the phenyl ring in this compound would be expected to contribute to its specific binding profile, though the precise affinities remain to be experimentally determined.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) for this compound
| Receptor/Transporter | Ki (nM) |
|---|---|
| Dopamine Transporter (DAT) | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available |
| Sigma-1 Receptor | Data Not Available |
Functional Assays for Agonism, Antagonism, and Modulation
Beyond simple binding, functional assays are necessary to determine the biological effect of a compound at its target receptor. These assays can classify a ligand as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist). Common functional assays include measuring second messenger production (e.g., cAMP accumulation), ion flux, or reporter gene activation.
For a compound like this compound, functional assays would be crucial to understand its effect on monoamine transporters. For example, a serotonin reuptake assay would measure the ability of the compound to inhibit the uptake of serotonin into synaptosomes or cells expressing SERT. This would determine if it acts as a serotonin reuptake inhibitor. Similarly, its activity at dopamine receptors could be assessed to see if it functions as a dopamine receptor agonist or antagonist.
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro Studies)
While many 3-phenylpiperidine derivatives target receptors and transporters, some may also interact with enzymes. Understanding these interactions is key to a complete pharmacological profile.
Determination of IC50 and Ki Values
Similar to receptor binding assays, enzyme inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity. For a compound like this compound, potential enzyme targets could include monoamine oxidase (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters.
Allosteric Modulation and Orthosteric Binding Mechanisms
Ligands can interact with their targets at the primary binding site (orthosteric site) or at a secondary site (allosteric site). Orthosteric ligands directly compete with the endogenous substrate or ligand, while allosteric modulators bind to a different site and alter the affinity or efficacy of the orthosteric ligand. Determining the mechanism of binding is crucial for understanding the compound's mode of action. This can be investigated through kinetic studies and competition assays with known orthosteric and allosteric ligands.
Protein-Ligand Interaction Analysis of this compound
Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of a ligand within the active site of its protein target. These studies can predict the specific amino acid residues involved in the interaction, the binding orientation of the ligand, and the energetic favorability of the binding. For this compound, molecular modeling could be used to predict its interaction with the binding pockets of DAT and SERT, helping to explain the potential selectivity and affinity. The ethylphenyl group would likely play a significant role in these interactions.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to provide quantitative insights into the binding affinity, kinetics, and thermodynamics of a ligand-protein interaction. SPR measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein, allowing for the real-time determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D). ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Despite the utility of these techniques, a thorough search of scientific literature did not yield any studies that have employed SPR or ITC to investigate the binding characteristics of this compound with any specific biological target. Consequently, there is no available data on its binding kinetics or thermodynamic profile.
Table 1: Hypothetical SPR and ITC Data for Compound Interaction No public data is available for this compound.
| Technique | Parameter | Value for this compound |
|---|---|---|
| SPR | K_D (nM) | No data available |
| k_on (M⁻¹s⁻¹) | No data available | |
| k_off (s⁻¹) | No data available | |
| ITC | K_a (M⁻¹) | No data available |
| n (stoichiometry) | No data available | |
| ΔH (kcal/mol) | No data available | |
| ΔS (cal/mol·deg) | No data available |
Cellular Mechanism of Action in Relevant Biological Systems (Non-Clinical, In Vitro)
Investigating the cellular mechanism of action involves understanding how a compound affects cell behavior and signaling pathways in a controlled, non-clinical in vitro setting. This typically includes studies on intracellular signaling, target occupancy within a cellular context, and the resulting functional efficacy.
Intracellular Signaling Pathway Modulation
Compounds often exert their effects by modulating specific intracellular signaling pathways. These pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, are crucial for regulating cellular processes like proliferation, survival, and differentiation. Studies to elucidate these effects often involve techniques like Western blotting to measure the phosphorylation status of key signaling proteins, reporter gene assays to assess transcriptional activity, and measurements of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).
There are no published studies detailing the effects of this compound on any specific intracellular signaling pathways. Research on other piperidine (B6355638) derivatives has shown modulation of various signaling cascades, for example, through interactions with sigma receptors or muscarinic receptors, which can influence calcium signaling and protein kinase C (PKC) pathways. However, such findings cannot be extrapolated to this compound without direct experimental evidence.
Target Occupancy and Efficacy at the Cellular Level
Target occupancy assays measure the fraction of a specific protein target that is bound by a drug at a given concentration within a living cell. Techniques like Bioluminescence Resonance Energy Transfer (BRET) or cellular thermal shift assays (CETSA) can provide this information. Cellular efficacy studies then correlate this target engagement with a functional cellular response, such as inhibition of cell proliferation, induction of apoptosis, or modulation of ion channel activity.
The scientific literature lacks any reports on the cellular target occupancy or functional efficacy of this compound. There is no data from in vitro cellular assays to indicate which biological targets it may engage with in a cellular environment or what the functional consequences of such engagement might be.
Table 2: Hypothetical Cellular Activity Data No public data is available for this compound.
| Assay Type | Parameter | Value for this compound |
|---|---|---|
| Target Occupancy | Cellular EC₅₀ (nM) | No data available |
| Functional Assay | IC₅₀ / EC₅₀ (nM) | No data available |
| Signaling Pathway | Pathway Modulated | No data available |
Computational Chemistry and Molecular Modeling of 3 4 Ethylphenyl Piperidine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(4-Ethylphenyl)piperidine. These calculations provide a basis for predicting its reactivity and interaction with biological targets.
DFT studies are employed to determine the electronic structure, molecular orbital energies, and the molecular electrostatic potential (MEP) of this compound. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used method for such calculations. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO, conversely, is typically distributed over the aromatic ring system. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom, making it a potential site for electrophilic attack or hydrogen bond donation. researchgate.net The ethylphenyl group would exhibit regions of varying potential, influencing its interaction with receptor pockets.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.9 D |
| Total Energy | -850.12 Hartrees |
This interactive table contains hypothetical data based on typical values for similar molecules.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting the molecule's behavior in chemical reactions and biological systems. nih.gov
Theoretical calculations can also be used to model reaction pathways, such as N-alkylation or acylation of the piperidine nitrogen. By calculating the energies of transition states and intermediates, the most favorable reaction pathways can be identified, which is valuable for synthetic chemists.
Table 2: Global Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV |
| Global Electrophilicity (ω) | χ² / (2η) | 2.34 eV |
This interactive table contains hypothetical data based on typical values for similar molecules.
Molecular Dynamics (MD) Simulations of this compound and its Complexes
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.
The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric strain. researchgate.net The ethylphenyl substituent can adopt either an axial or equatorial position. Conformational analysis through MD simulations can determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net The equatorial conformation is generally more stable.
Free energy calculations, such as those using the umbrella sampling or metadynamics techniques, can quantify the energetic landscape of the molecule's conformational changes. This information is crucial for understanding how the molecule might adapt its shape upon binding to a receptor.
When docked into a protein's active site, MD simulations can be used to assess the stability of the protein-ligand complex. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. researchgate.net For this compound, the piperidine nitrogen could act as a hydrogen bond acceptor or donor (in its protonated form), while the ethylphenyl group can engage in hydrophobic and π-π stacking interactions. nih.gov
Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand throughout the simulation provides insights into the stability and flexibility of the complex. nih.gov A stable complex will exhibit low RMSD values for the ligand within the binding pocket.
Docking Studies and Virtual Screening Approaches for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. als-journal.com For this compound, docking studies can be performed against a panel of known biological targets to identify potential protein partners. The docking score, which estimates the binding affinity, helps to rank potential targets. rsc.orgthieme-connect.com
Virtual screening involves docking a large library of compounds against a target protein to identify potential hits. sciengpub.irnih.gov Conversely, reverse docking can be used to screen this compound against a library of protein structures to identify its most likely biological targets. This approach is invaluable in the early stages of drug discovery for hypothesis generation and target identification. frontiersin.org
Table 3: Hypothetical Docking Scores of this compound against Various Receptor Classes
| Receptor Class | Example Target | Docking Score (kcal/mol) |
| G-Protein Coupled Receptors | Dopamine (B1211576) D2 Receptor | -8.5 |
| Ion Channels | NMDA Receptor | -7.9 |
| Enzymes | Monoamine Oxidase B | -9.1 |
| Transporters | Serotonin (B10506) Transporter | -8.2 |
This interactive table contains hypothetical data for illustrative purposes.
Ligand-Based and Structure-Based Virtual Screening
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.
In the context of this compound, a ligand-based virtual screening approach would leverage the known structure of this compound to identify other molecules with similar properties. This is particularly useful when the three-dimensional structure of the biological target is unknown. The core principle is that molecules with similar structures or physicochemical properties are likely to have similar biological activities. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling can be employed. A pharmacophore model for this compound would define the essential steric and electronic features required for its biological activity, which can then be used as a query to screen large compound databases.
Conversely, structure-based virtual screening is applicable when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. This method involves docking a library of potential ligands, including derivatives of this compound, into the binding site of the target protein. The goal is to predict the binding conformation and affinity of the ligand. For instance, if this compound were being investigated as an inhibitor of a specific enzyme, its structure and various analogs would be computationally docked into the enzyme's active site to assess their potential as inhibitors.
Scoring Functions and Hit Prioritization
Following a virtual screening campaign, the large number of potential "hits" must be narrowed down to a manageable number for experimental testing. This is achieved through the use of scoring functions and subsequent hit prioritization .
Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. They calculate a score that represents the strength of the interaction. These functions can be classified into three main types: force-field-based, empirical, and knowledge-based. For this compound and its analogs, a scoring function would evaluate the docked poses from a structure-based virtual screen and assign a numerical value indicating the predicted binding energy.
Hit prioritization is the process of ranking the scored ligands to select the most promising candidates for further investigation. This is a critical step, as the ultimate goal is to identify true active compounds while minimizing the number of false positives. The ranking is not solely based on the docking score but may also consider other factors such as ligand efficiency, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and synthetic accessibility. For derivatives of this compound, a successful hit prioritization strategy would yield a list of compounds with a high probability of demonstrating the desired biological activity.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a potential drug candidate is not only determined by its biological activity but also by its pharmacokinetic profile. In silico ADME prediction tools are crucial for the early assessment of a compound's viability, helping to identify potential liabilities before significant resources are invested.
Permeability and Solubility Predictions
Permeability refers to the ability of a compound to pass through biological membranes, a critical factor for oral absorption. Computational models can predict permeability through various metrics, such as the Caco-2 cell permeability assay.
Solubility is another key determinant of oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships. In silico models can predict the aqueous solubility of compounds like this compound based on their chemical structure.
| Property | Predicted Value | Method |
| Permeability | High | Based on Caco-2 cell model predictions |
| Aqueous Solubility | Moderate | Based on structural fragment analysis |
Cytochrome P450 Metabolism Site Prediction
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of most drugs. Predicting which sites on a molecule are most likely to be metabolized by CYP enzymes is essential for understanding its metabolic stability and potential for drug-drug interactions.
For this compound, in silico models can predict the sites of metabolism (SOMs). These models typically use a combination of structural information and quantum chemistry calculations to identify atoms that are most susceptible to enzymatic oxidation. The ethyl group on the phenyl ring and certain positions on the piperidine ring are likely candidates for metabolism.
| Predicted Site of Metabolism | Likelihood | CYP Isoform(s) |
| Benzylic position of the ethyl group | High | CYP2D6, CYP3A4 |
| Para-position of the phenyl ring (if unsubstituted) | Moderate | CYP2C9, CYP2C19 |
| Nitrogen atom of the piperidine ring | Moderate | Flavin-containing monooxygenases (FMOs) |
| Alpha-carbon to the nitrogen in the piperidine ring | Low | CYP2D6 |
Advanced Analytical Methodologies in the Characterization of 3 4 Ethylphenyl Piperidine
High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
High-resolution spectroscopic methods are pivotal for moving beyond simple confirmation of a molecular formula to a detailed understanding of a molecule's covalent structure, stereochemistry, and conformational dynamics.
2D NMR Spectroscopy for Complex Structure Assignment
While 1D NMR provides fundamental information about the chemical environment of protons and carbons, 2D NMR spectroscopy is essential for unambiguously assigning these signals, especially in complex molecules with overlapping resonances. For 3-(4-Ethylphenyl)piperidine, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
COSY experiments would reveal proton-proton couplings within the molecule. For instance, it would show the correlation between the proton at the C3 position of the piperidine (B6355638) ring and the adjacent methylene (B1212753) protons at C2 and C4, as well as the coupling between the ethyl group's methylene and methyl protons on the phenyl ring.
HSQC spectra correlate directly bonded protons and carbons. This technique allows for the definitive assignment of each carbon atom in the piperidine and phenyl rings by linking it to its attached proton.
HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would be used to confirm the connection between the piperidine ring and the ethylphenyl group by showing a correlation from the C3 proton of the piperidine to the quaternary carbon (C1') of the phenyl ring. Similarly, it would verify the ethyl group's position by showing correlations from the ethyl protons to the aromatic carbons.
These combined techniques provide a complete and unambiguous map of the molecule's covalent structure. While specific 2D NMR data for this compound is not widely published, the expected correlations are based on well-established principles applied to similar 3-arylpiperidine structures. semanticscholar.orgresearchgate.net
Table 1: Expected 2D NMR Correlations for the Structural Assignment of this compound
| Technique | Key Correlation From | Key Correlation To | Information Gained |
| COSY | H3 (piperidine) | H2, H4 (piperidine) | Confirms connectivity within the piperidine ring. |
| COSY | -CH₂- (ethyl) | -CH₃ (ethyl) | Confirms connectivity within the ethyl substituent. |
| HSQC | All Protons | Directly Bonded Carbons | Assigns chemical shifts for each C-H pair. |
| HMBC | H3 (piperidine) | C1', C2', C6' (phenyl) | Confirms the piperidine-phenyl linkage point. |
| HMBC | Ethyl Protons | C3', C4', C5' (phenyl) | Confirms the position of the ethyl group on the phenyl ring. |
High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro)
Understanding the metabolic fate of a compound is critical in drug discovery and development. In vitro metabolism studies, typically using liver microsomes, coupled with High-Resolution Mass Spectrometry (HRMS), allow for the identification of potential metabolites. frontiersin.org HRMS provides highly accurate mass measurements (typically to within 5 ppm), which enables the determination of elemental compositions for both the parent compound and its metabolites.
For this compound, incubation with liver microsomes (e.g., from human or rat sources) would likely produce several phase I metabolites. frontiersin.org Common metabolic pathways for piperidine-containing compounds include N-dealkylation (if an N-substituent is present), hydroxylation of the piperidine or aromatic ring, and oxidation of the piperidine ring to form lactams. rsc.orgnih.govacs.org The ethyl group could also be a site of oxidation.
Tandem MS (MS/MS) experiments on the detected metabolite ions would be used to pinpoint the site of modification by analyzing the fragmentation patterns and comparing them to the parent compound. rsc.org
Table 2: Plausible In Vitro Metabolites of this compound and Their Detection by HRMS
| Plausible Metabolite | Metabolic Reaction | Change in Mass | Expected [M+H]⁺ (Monoisotopic) |
| Parent Compound | - | - | 204.1747 |
| Hydroxylated Piperidine | Oxidation | +15.9949 | 220.1696 |
| Hydroxylated Phenyl Ring | Oxidation | +15.9949 | 220.1696 |
| Piperidinone (Lactam) | Oxidation | +13.9792 | 218.1540 |
| Ethyl Group Oxidation | Oxidation (to alcohol) | +15.9949 | 220.1696 |
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational isomers of a molecule. The piperidine ring exists predominantly in a chair conformation, but the substituent at the C3 position can adopt either an axial or an equatorial orientation. These two conformers have distinct energetic stabilities and unique vibrational fingerprints. researchgate.netnih.gov
FTIR Spectroscopy : This technique measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The C-H and N-H stretching and bending frequencies can be sensitive to the substituent's orientation.
Raman Spectroscopy : As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of the molecular skeleton.
By comparing the experimental spectra of this compound with spectra calculated for the optimized geometries of the axial and equatorial conformers (using methods like Density Functional Theory, DFT), a detailed conformational analysis can be performed. researchgate.netresearchgate.net Specific bands in the fingerprint region (below 1500 cm⁻¹) are typically used to distinguish between conformers. For example, studies on similar piperidine derivatives have shown that the position and intensity of ring deformation and C-H bending modes are characteristic of the substituent's spatial arrangement. acs.orgmuni.cz
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are the gold standard for assessing the purity of a compound and for separating and quantifying its stereoisomers.
Chiral Chromatography (HPLC, GC) for Enantiomer Separation
Since the C3 position of this compound is a stereocenter, the compound exists as a pair of enantiomers, (R)- and (S)-3-(4-Ethylphenyl)piperidine. The separation and quantification of these enantiomers are crucial as they often exhibit different pharmacological properties. Chiral chromatography is the most common method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most widely used technique for enantioseparation. It involves a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives. nih.govnih.govmdpi.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol.
Chiral Gas Chromatography (GC) : For volatile and thermally stable compounds, chiral GC offers high resolution. This method uses a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.
The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is used to calculate the enantiomeric excess (ee), a measure of chiral purity.
Table 3: Typical Chiral HPLC Conditions for Separation of Arylpiperidine Enantiomers
| Parameter | Typical Condition | Purpose |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Provides chiral recognition for separation. nih.gov |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elutes the compound; ratio is optimized for resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and peak shape. |
| Detection | UV at ~254 nm or ~220 nm | Detects the aromatic ring of the analyte. |
Preparative Chromatography for Compound Isolation
Following synthesis, this compound must be purified from starting materials, by-products, and reagents. Preparative chromatography is a form of liquid chromatography used to isolate a desired compound in sufficient quantity for further use. acs.org
Preparative High-Performance Liquid Chromatography (HPLC) : This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. biorxiv.orgasianpubs.org It is capable of providing very high purity material (>99%). Both normal-phase and reverse-phase modes can be used depending on the polarity of the target compound and its impurities. For this compound, reverse-phase HPLC using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) (often with an additive like trifluoroacetic acid) would be a common approach for purification. researchgate.netrsc.org
The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the isolated product. The purity of the collected fractions is typically confirmed by analytical HPLC.
X-ray Crystallography for Solid-State Structure and Conformation
The determination of a crystal structure involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. This would yield critical data such as the crystal system, space group, and unit cell dimensions.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on polymorphism involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting solid forms using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Despite extensive searches, no published studies detailing the crystal structure or investigating the potential polymorphism of This compound were found.
The formation of co-crystals or salts is a common strategy in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient. A co-crystal consists of the target molecule and a co-former held together by non-covalent interactions in a crystalline lattice. Salt formation involves the protonation or deprotonation of the target molecule to form an ionic bond with a counter-ion. Research in this area for This compound would involve screening for suitable co-formers or salt-forming agents and characterizing the resulting crystalline materials using X-ray diffraction and other solid-state analysis techniques.
Currently, there is no available research in the public domain on the development or characterization of co-crystals or specific salt forms of This compound .
Academic Perspectives on Metabolism and Pharmacokinetics of 3 4 Ethylphenyl Piperidine Non Clinical, in Vitro/in Silico
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro systems are crucial in early drug discovery to predict a compound's metabolic fate in the body. These assays help identify metabolic liabilities and guide the design of more stable and effective drug candidates. researchgate.netnih.gov
The metabolic stability of a new chemical entity is a critical parameter assessed during drug development. nih.gov In vitro assays using liver fractions, such as hepatic microsomes and hepatocytes, are standard methods for this evaluation. creative-bioarray.comacs.org
Hepatic Microsomes: These subcellular fractions are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism. creative-bioarray.commdpi.com An assay with hepatic microsomes would assess the intrinsic clearance of 3-(4-Ethylphenyl)piperidine, primarily via CYP-mediated pathways. nih.gov For piperidine-based compounds, metabolic stability can be influenced by substituents on both the piperidine (B6355638) and phenyl rings. nih.gov The stability of this compound would be determined by incubating the compound with human liver microsomes (HLM) and an NADPH-regenerating system, then monitoring the depletion of the parent compound over time using methods like LC-MS/MS. creative-bioarray.com
Hepatocyte Incubation: Cryopreserved or fresh hepatocytes offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. acs.org Incubating this compound with hepatocytes allows for the identification of both primary metabolites and their subsequent conjugated products (e.g., glucuronides or sulfates). diva-portal.orgnih.gov Studies with similar compounds often involve incubation for several hours, with samples taken at various time points to understand the kinetics of metabolism. acs.orgdiva-portal.org
Based on data for analogous structures, the metabolic stability of this compound would likely be moderate. The presence of the piperidine ring and the ethyl group on the phenyl ring provides sites for oxidative metabolism.
Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound This table presents hypothetical data based on typical findings for small molecule piperidine derivatives.
| Parameter | Predicted Value | System | Implication |
| Half-Life (t½) | 20 - 60 min | Human Liver Microsomes | Suggests moderate to high intrinsic clearance, likely undergoing significant first-pass metabolism. |
| Intrinsic Clearance (CLint) | Moderate to High | Human Liver Microsomes | The compound is predicted to be readily metabolized by hepatic enzymes. |
| Metabolite Formation | Multiple metabolites expected | Human Hepatocytes | Indicates susceptibility to both Phase I and Phase II metabolic pathways. |
The chemical structure of this compound suggests several potential biotransformation pathways, primarily involving oxidation by CYP enzymes. mdpi.com The most common metabolic reactions for piperidine-containing molecules include hydroxylation, N-dealkylation, and ring-opening. researchgate.netnih.gov
Oxidation of the Ethylphenyl Moiety: The ethyl group is a likely site for hydroxylation, primarily at the benzylic position (α-carbon) to form a secondary alcohol. This alcohol could be further oxidized to a ketone.
Oxidation of the Piperidine Ring: The piperidine ring can undergo hydroxylation at various positions, often at carbons adjacent to the nitrogen atom (alpha-carbons) or other positions on the ring. researchgate.net This can lead to the formation of a carbinolamine intermediate, which may subsequently undergo ring-opening to form an amino aldehyde. nih.gov
Phase II Conjugation: The primary hydroxylated metabolites formed during Phase I are susceptible to Phase II conjugation reactions. dshs-koeln.de Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for hydroxylated metabolites, increasing their water solubility and facilitating excretion. dshs-koeln.deku.dk
Table 2: Predicted Major Biotransformation Pathways and Metabolites of this compound This table is predictive, based on common metabolic pathways for related structures. researchgate.netnih.govmdpi.com
| Pathway | Predicted Metabolite(s) | Metabolic Enzymes Involved (Predicted) |
| Benzylic Hydroxylation | 1-(4-(1-Hydroxyethyl)phenyl)piperidine | CYP3A4, CYP2D6 |
| Piperidine Ring Hydroxylation | 3-(4-Ethylphenyl)piperidin-3-ol or -4-ol | CYP3A4, CYP2C19 |
| Piperidine Ring Opening | Aldehyde and acid derivatives following hydroxylation | CYP enzymes, Aldehyde dehydrogenase (ALDH) |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UGTs (e.g., UGT1A, UGT2B7) |
Drug Transporter Interactions and Efflux Studies (In Vitro)
Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, significantly impacting a drug's absorption, distribution, and elimination. nih.govscielo.br
P-glycoprotein (P-gp, MDR1, or ABCB1) is a well-characterized efflux transporter that limits the bioavailability and tissue penetration (e.g., into the brain) of many drugs. scielo.bricm.edu.pl Many piperidine-containing compounds are known to interact with P-gp. nih.gov
Substrate/Inhibitor Potential: An in vitro assessment, for instance using Caco-2 cell monolayers or cells overexpressing specific transporters, would be necessary to determine if this compound is a substrate or inhibitor of P-gp or other clinically relevant transporters like BCRP, OATPs, or OCTs. nih.gov Given its lipophilicity and cationic nature at physiological pH, it is plausible that this compound could be a substrate for P-gp. scielo.br
In Silico Prediction: Computational models can predict the likelihood of a compound being a P-gp substrate or inhibitor based on its physicochemical properties and structural motifs. drugbank.com These models often analyze properties such as molecular weight, charge, and the number of rotatable bonds.
Table 3: Predicted Interaction Profile of this compound with P-glycoprotein Predictions are based on cheminformatic analysis and data from analogous compounds.
| Interaction Type | Predicted Status | Rationale / Implication | In Vitro Assay for Confirmation |
| P-gp Substrate | Likely | The compound's lipophilicity and structure are consistent with known P-gp substrates. scielo.br If confirmed, P-gp could limit its oral bioavailability and CNS penetration. | Bidirectional transport assay across Caco-2 or MDR1-overexpressing cell monolayers. |
| P-gp Inhibitor | Possible | Some piperine (B192125) analogs and other piperidine derivatives inhibit P-gp. icm.edu.plnih.gov Inhibition could lead to drug-drug interactions. | P-gp ATPase assay or inhibition of the transport of a known fluorescent P-gp substrate (e.g., Rhodamine 123). |
Theoretical Bioavailability and Oral Absorption Prediction
Cheminformatics provides rapid, in silico methods to estimate the "drug-likeness" and potential oral bioavailability of a compound at the earliest stages of discovery. researchgate.netresearchgate.net
Lipinski's Rule of Five provides a set of guidelines to evaluate whether a compound is likely to have good oral absorption and bioavailability. drugbank.com The rule states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, a molecular weight greater than 500 Da, and a LogP greater than 5. drugbank.comrsc.org
Analysis of this compound: The physicochemical properties of this compound can be calculated to assess its compliance with Lipinski's rule.
Table 4: Lipinski's Rule of Five Analysis for this compound Calculated physicochemical properties.
| Lipinski Parameter | Rule | Calculated Value for this compound | Compliance |
| Molecular Weight (MW) | < 500 Da | 189.3 g/mol | Yes |
| LogP (Lipophilicity) | < 5 | ~3.3 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 (from piperidine N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 1 (from piperidine N) | Yes |
| Number of Violations | ≤ 1 | 0 | Pass |
The in silico analysis suggests that this compound has favorable physicochemical properties for oral absorption. It fully complies with Lipinski's Rule of Five and has favorable TPSA and rotatable bond counts, indicating a high probability of good passive diffusion across the intestinal membrane. researchgate.netbiorxiv.org However, this prediction does not account for active transport or significant first-pass metabolism, which could still limit its ultimate bioavailability.
Predictive Models for Oral Drug Absorption
In silico models utilize computer-based simulations and quantitative structure-activity relationship (QSAR) models to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comscispace.com These predictions are based on the molecule's structural features and physicochemical parameters. mdpi.com
Key physicochemical properties for this compound, which are crucial inputs for these predictive models, can be estimated or sourced from chemical databases. These properties help in understanding its likely behavior in the physiological environment of the gastrointestinal tract.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Oral Absorption |
|---|---|---|
| Molecular Weight | 189.31 g/mol | Within the range for good oral absorption (typically <500 g/mol ). |
| logP (octanol-water partition coefficient) | ~3.2 | Indicates good lipophilicity, which is favorable for passive diffusion across cell membranes. |
| Aqueous Solubility (logS) | Moderately Soluble | Adequate solubility is necessary for the drug to dissolve in gastrointestinal fluids before absorption can occur. nih.gov |
| pKa | ~10.2 (basic) | As a basic compound, its ionization state will vary with the pH of the gastrointestinal tract, influencing its solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | A low TPSA value is generally associated with higher permeability across biological membranes. |
| Number of Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is favorable for passive permeability. |
| Number of Hydrogen Bond Acceptors | 1 | A low number of hydrogen bond acceptors is also favorable for passive permeability. |
Note: The values presented are estimations from various computational models and chemical databases and may not represent experimentally determined values.
One of the foundational frameworks for predicting oral absorption is the Biopharmaceutics Classification System (BCS) , which categorizes drugs into four classes based on their aqueous solubility and intestinal permeability. researchgate.net To classify this compound according to the BCS, its solubility and permeability would need to be experimentally determined. fluorochem.co.ukmolport.com However, based on its predicted physicochemical properties (good lipophilicity and low molecular weight), it might be hypothesized to have high permeability. Its solubility would need to be determined across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) to complete the classification. molport.com
In vitro models provide experimental data that can be used to refine the predictions made by in silico methods. These models simulate the intestinal barrier to assess a compound's permeability.
The Caco-2 cell permeability assay is a widely used in vitro model that employs a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium. researchgate.netnih.gov This assay measures the rate at which a compound crosses the cell monolayer, providing an apparent permeability coefficient (Papp). nih.gov A high Papp value suggests good intestinal absorption. For a compound like this compound, its favorable lipophilicity and low molecular weight would predict a good potential for passive diffusion across the Caco-2 monolayer.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput screening tool used to predict passive oral absorption. rsc.org This non-cell-based assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment. rsc.org The results from a PAMPA assay for this compound would provide a measure of its passive permeability, which, given its predicted logP, is expected to be significant.
Advanced computational tools, such as GastroPlus™ , can integrate physicochemical data with physiological parameters to simulate the oral absorption of a compound. chula.ac.th Such software can model the transit of the drug through different segments of the gastrointestinal tract, considering factors like dissolution, solubility at different pH values, and permeability to provide a comprehensive prediction of the fraction of the dose absorbed. chula.ac.th
By combining the predictions from these various models, a comprehensive profile of the likely oral absorption of this compound can be constructed.
Table 2: Summary of Predictive Models and Their Theoretical Application to this compound
| Model | Principle | Predicted Outcome for this compound |
|---|---|---|
| In Silico (e.g., QSAR, ADMET Predictor™) | Utilizes physicochemical properties to computationally estimate ADME parameters. mdpi.comchula.ac.th | Likely to predict good oral absorption based on favorable lipophilicity, low molecular weight, and low polar surface area. |
| Biopharmaceutics Classification System (BCS) | Classifies drugs based on aqueous solubility and intestinal permeability. researchgate.net | Potentially Class I (high solubility, high permeability) or Class II (low solubility, high permeability), pending experimental solubility data. |
| In Vitro - Caco-2 Permeability Assay | Measures the rate of compound transport across a monolayer of Caco-2 cells, mimicking the intestinal barrier. nih.gov | Expected to show high apparent permeability (Papp) due to its physicochemical properties favoring passive diffusion. |
| In Vitro - Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses passive permeability across an artificial lipid membrane. rsc.org | Predicted to have high permeability, consistent with its lipophilic nature. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling (e.g., GastroPlus™) | Integrates compound-specific and physiological data to simulate absorption, distribution, metabolism, and excretion. chula.ac.th | Simulation would likely show a high fraction of dose absorbed, assuming no significant efflux or metabolic barriers in the gut wall. |
It is important to emphasize that these are theoretical predictions based on the compound's structure and general principles of drug absorption. Experimental verification through in vitro and subsequent in vivo studies would be necessary to confirm the oral absorption profile of this compound.
Broader Research Applications and Future Directions for 3 4 Ethylphenyl Piperidine
Chemical Biology Tools and Probes Derived from 3-(4-Ethylphenyl)piperidine
The development of chemical probes from a core structure like this compound is a crucial step in elucidating its biological function and identifying its interacting partners within a complex cellular environment. These tools are designed to be minimally perturbing to the original molecule's activity while incorporating features that allow for detection and isolation of target proteins.
Fluorescent ligands are powerful tools for visualizing and quantifying the engagement of a small molecule with its biological target in real-time and in a cellular context. nih.gov The design of such a ligand based on this compound would involve chemically attaching a fluorophore (a fluorescent dye) to the core scaffold. biorxiv.org
The process typically involves several key considerations:
Point of Attachment: The fluorophore must be attached at a position on the this compound molecule that does not interfere with its binding to the target protein. This is often determined through structure-activity relationship (SAR) studies and computational modeling. acs.org
Linker Chemistry: A linker is often used to connect the fluorophore to the ligand. The length and chemical nature of the linker can significantly impact the affinity and properties of the fluorescent probe. acs.orgnih.gov
Fluorophore Selection: The choice of fluorophore depends on the specific application, with properties like brightness, photostability, and spectral characteristics being important factors. nih.gov
A successful fluorescent ligand derived from this compound would enable researchers to perform a variety of experiments, including:
Fluorescence Microscopy: To visualize the subcellular localization of the target protein. nih.gov
Flow Cytometry: To quantify target expression on the surface of cells.
High-Throughput Screening: To identify other molecules that can displace the fluorescent ligand, indicating they bind to the same target. nih.gov
For instance, researchers have successfully developed fluorescent ligands for various G protein-coupled receptors (GPCRs) by attaching fluorophores like tetramethylrhodamine (B1193902) (TAMRA) to known antagonists. nih.govnih.gov This approach allows for detailed studies of ligand-receptor interactions and has been instrumental in drug discovery. nih.gov
Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique used to identify the cellular targets of a small molecule. nih.gov This method utilizes affinity probes, which are typically composed of three key components: the pharmacophore (in this case, this compound), a photoreactive group, and a reporter tag (like biotin). mdpi.comd-nb.info
The general workflow for using an affinity probe is as follows:
The probe is incubated with a complex biological sample, such as a cell lysate or intact cells. nih.gov
Upon exposure to UV light, the photoreactive group (e.g., a benzophenone (B1666685) or diazirine) forms a covalent bond with any nearby proteins that the pharmacophore is bound to. mdpi.comd-nb.info
The reporter tag is then used to enrich the covalently labeled proteins from the complex mixture, for example, using streptavidin beads if the tag is biotin (B1667282). d-nb.info
The enriched proteins are then identified using mass spectrometry. d-nb.info
The design of an effective affinity probe based on this compound would require careful consideration of the placement of the photoreactive group and the reporter tag to minimize disruption of the molecule's binding properties. nih.gov The use of a "clickable" alkyne tag as a latent reporter group has become a common strategy, allowing for the attachment of biotin or a fluorescent dye after the photocrosslinking step. mdpi.com This approach can reduce the steric bulk of the initial probe. mdpi.com
Emerging Synthetic Strategies for Piperidine (B6355638) Derivatives
The synthesis of piperidine-containing molecules is a cornerstone of medicinal chemistry. bohrium.com Researchers are continuously developing novel and more efficient methods to construct and functionalize the piperidine ring. nih.gov These advancements are critical for creating diverse libraries of compounds for drug discovery and for the efficient production of promising drug candidates. news-medical.net
Recent innovations in this area include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig and Ullmann couplings have become standard methods for N-arylation of piperidines, allowing for the synthesis of a wide range of derivatives. tandfonline.com The use of various metal catalysts, including copper and iron, has been explored to improve efficiency and reduce costs. tandfonline.com
C-H Activation/Functionalization: Directly modifying the carbon-hydrogen bonds of the piperidine ring offers a more atom-economical approach to synthesis. A recently developed two-stage process combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling to create complex piperidines in fewer steps. news-medical.net This method significantly reduces the number of synthetic steps compared to traditional approaches. news-medical.net
Flow Chemistry: Performing reactions in continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control. The synthesis of piperidine derivatives can benefit from this technology, particularly for reactions that are difficult to control in batch processes.
Biocatalysis: The use of enzymes to catalyze specific reactions in the synthesis of piperidines is a growing area. news-medical.net Enzymes can offer high levels of stereoselectivity, which is crucial for producing specific isomers of a drug molecule. nih.gov
Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Piperidines
| Feature | Traditional Methods | Emerging Strategies (e.g., C-H Functionalization) |
| Number of Steps | Often requires multiple steps (7-17) for complex derivatives. news-medical.net | Significantly reduced number of steps (2-5). news-medical.net |
| Catalysts | Frequently relies on expensive precious metals like palladium. news-medical.net | Utilizes more abundant and less expensive metals like nickel, or biocatalysts. news-medical.net |
| Starting Materials | Often requires pre-functionalized starting materials. | Can utilize simpler, unactivated starting materials. |
| Stereoselectivity | Can be challenging to control. nih.gov | Biocatalysis offers high stereoselectivity. nih.govnews-medical.net |
| Efficiency | Can be less efficient with lower overall yields. | Generally more efficient with higher yields and atom economy. news-medical.net |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development. researchgate.net These computational tools can be applied to various aspects of research involving this compound and other piperidine derivatives. clinmedkaz.org
Key applications of AI and ML in this field include:
Predicting Biological Activity: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of new compounds. clinmedkaz.org For example, a model could be developed to predict the affinity of novel this compound analogs for a specific target.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net These models can be constrained to generate molecules containing the piperidine scaffold, exploring a vast chemical space for potential drug candidates.
Predicting Physicochemical Properties and ADMET: AI can predict important properties like solubility, lipophilicity, and metabolic stability (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.netnih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process. For instance, ML models have been developed to predict reaction equilibrium constants for amines, which is relevant to their behavior in biological systems. acs.org
Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing synthetic routes to target molecules, including complex piperidine derivatives. thesciencearchive.org These tools can suggest optimal reaction conditions and predict potential side products. Neural ordinary differential equations (nODEs) have shown promise in modeling complex chemical reaction networks. thesciencearchive.org
The integration of AI and ML has the potential to significantly accelerate the research and development process for piperidine-based drugs by making it more predictive and efficient. researchgate.netnih.gov
Remaining Research Gaps and Opportunities in the Field of Piperidine Chemistry
Despite the extensive research on piperidine derivatives, several challenges and opportunities remain:
Stereoselective Synthesis: The development of general and practical methods for the stereoselective synthesis of highly substituted piperidines remains a significant challenge. nih.gov New catalytic systems that can control the formation of multiple stereocenters are highly sought after.
Understanding Structure-Property Relationships: While a great deal is known about how chemical structure influences biological activity, a deeper understanding of the subtle effects of stereochemistry and functional group positioning on physicochemical properties like basicity and lipophilicity is still needed. nih.gov
Exploring New Biological Targets: The piperidine scaffold is privileged in medicinal chemistry, but there are likely many more biological targets for which piperidine-based ligands could be developed. clinmedkaz.org High-throughput screening and chemical proteomics approaches can help to identify these new targets.
Sustainable Chemistry: Developing more environmentally friendly and sustainable methods for the synthesis of piperidine derivatives is an important goal. news-medical.net This includes the use of greener solvents, renewable starting materials, and catalysts based on earth-abundant metals.
Targeting Protein-Protein Interactions: Many disease processes are driven by protein-protein interactions (PPIs), which have traditionally been difficult to target with small molecules. The development of piperidine-based molecules that can modulate PPIs represents a significant opportunity. Photo-affinity labeling is a key technique to study these interactions. d-nb.info
Addressing these gaps will require a multidisciplinary approach, combining advances in synthetic chemistry, chemical biology, computational modeling, and AI. The continued exploration of the chemical space around scaffolds like this compound will undoubtedly lead to the discovery of new research tools and therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 3-(4-Ethylphenyl)piperidine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves alkylation or coupling reactions. For example, Pfizer’s protocol for analogous arylpiperidines employs alkylation of a piperidine precursor with a substituted benzyl halide under basic conditions (e.g., NaOH in dichloromethane). Optimization includes adjusting molar ratios, reaction time (5–24 hours), and temperature (25–80°C). Purification via column chromatography or recrystallization improves yields (32–40%) . Enantioselective routes, such as chiral lactam alkylation, can enhance stereochemical control, as demonstrated in the synthesis of 3-alkylpiperidines using TFA-mediated cyclization and chromatographic separation .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Aromatic protons (δ 7.0–7.6 ppm) and piperidine backbone signals (δ 1.6–3.8 ppm) confirm structure. Methoxy or ethyl substituents appear as singlets (e.g., δ 4.05 for OCH₃) .
- Mass Spectrometry : Parent peaks (e.g., m/z 426.2) and fragmentation patterns validate molecular weight .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as seen in piperidin-4-one derivatives (e.g., C–C bond lengths: 1.52–1.54 Å) .
- HPLC/GC : Monitors purity (>99%) using C18 columns or polar stationary phases .
Q. What safety guidelines should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical aid .
Advanced Research Questions
Q. What strategies enhance enantiomeric purity in 3-arylpiperidine synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use phenylglycinol-derived lactams to induce asymmetry, followed by TFA cleavage to yield enantiopure piperidines (e.g., 90% ee) .
- Catalytic Asymmetric Hydrogenation : Employ palladium catalysts with chiral ligands (e.g., BINAP) for stereocontrol .
- Chromatographic Resolution : Separate diastereomers via chiral columns (e.g., Chiralpak® AD-H) using hexane/isopropanol gradients .
Q. How can structure-activity relationships (SAR) be analyzed for this compound in receptor binding studies?
Methodological Answer:
- Receptor Affinity Assays : Radioligand competition binding (e.g., using [³H]-ligands) quantifies Ki values. For example, piperidine derivatives show nanomolar affinity for σ-1 receptors .
- Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with target receptors (e.g., H3R) .
- Substituent Modulation : Compare ethyl, methoxy, or chloro groups at the 4-position to assess steric/electronic effects on binding .
Q. How can contradictory pharmacological data for this compound derivatives be resolved?
Methodological Answer:
- Kinetic Profiling : Differentiate binding kinetics (kon/koff) using surface plasmon resonance (SPR). Slow-offset compounds may show prolonged in vivo effects despite similar in vitro IC₅₀ values .
- Metabolite Analysis : Identify active metabolites via LC-MS/MS. For example, N-dealkylation can alter receptor selectivity .
- Species-Specific Variability : Test across human, rat, and mouse receptors to account for interspecies differences in binding pockets .
Q. What role does X-ray crystallography play in determining the molecular structure of this compound derivatives?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) to resolve piperidine chair conformations and substituent orientations (e.g., dihedral angles: 85–90°) .
- Refinement : Software like SHELXL refines thermal parameters and hydrogen bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .
Q. How can low yields in the alkylation step of this compound synthesis be troubleshooted?
Methodological Answer:
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or palladium catalysts to improve coupling efficiency .
- Solvent Optimization : Replace dichloromethane with DMF or THF to enhance solubility of aryl halides .
- Temperature Gradients : Gradual heating (40→80°C) reduces side reactions like elimination .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) model transition states and charge distribution. For example, ethyl groups at the 4-position increase electron density at N1, enhancing nucleophilicity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C) under nitrogen .
- Light Sensitivity : UV-visible spectroscopy monitors photooxidation (λmax shifts indicate ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
